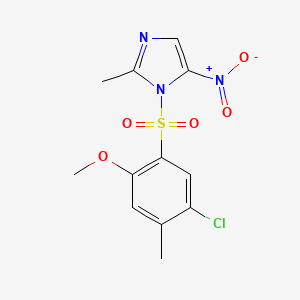

1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole

Description

1-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with multiple functional groups, making it a subject of interest in various chemical and biological studies.

Properties

IUPAC Name |

1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-2-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O5S/c1-7-4-10(21-3)11(5-9(7)13)22(19,20)15-8(2)14-6-12(15)16(17)18/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODNWZOEKCWEIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole typically involves multi-step organic reactions. A common synthetic route includes:

Nitration: Introduction of the nitro group into the imidazole ring.

Sulfonylation: Attachment of the sulfonyl group to the phenyl ring.

Chlorination and Methoxylation: Incorporation of the chlorine and methoxy groups into the phenyl ring.

Methylation: Addition of the methyl group to the imidazole ring.

Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are crucial to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Nucleophiles: Including amines, thiols, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted imidazole compounds.

Scientific Research Applications

1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole exhibits several biological activities, making it a valuable compound in medicinal chemistry. Its mechanisms of action include:

Mechanism of Action:

The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular membranes, affecting their permeability and function.

Antimicrobial Activity

Studies have shown that imidazole derivatives, including this compound, exhibit significant antimicrobial properties against various pathogens. For instance, research indicates that modifications to the imidazole ring can enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| 1 | 10 | 100 |

| 2 | 15 | 50 |

| 3 | 20 | 25 |

Anticancer Properties

The compound has been evaluated for its anticancer activity. Studies reveal that it can inhibit the proliferation of cancer cells by interfering with specific molecular targets involved in cell cycle regulation and apoptosis . Molecular docking studies suggest that this compound interacts effectively with DNA gyrase, an enzyme critical for bacterial DNA replication, which may also translate to anticancer activity through similar mechanisms in human cells .

Anti-inflammatory Effects

Imidazole derivatives have shown promise in reducing inflammation, which is vital for treating conditions like arthritis and other inflammatory diseases. The structural characteristics of this compound allow it to modulate inflammatory pathways effectively .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

-

Antimicrobial Study:

A study published in the Journal of Medicinal Chemistry evaluated various imidazole derivatives for their antibacterial activity. The results indicated that compounds similar to this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria . -

Anticancer Research:

In a comprehensive study on anticancer agents, researchers synthesized several derivatives and tested their anti-proliferative activity against various cancer cell lines. The findings demonstrated that certain modifications to the imidazole structure enhanced cytotoxicity against cancer cells, suggesting potential therapeutic applications in oncology . -

Inflammation Modulation:

A recent investigation into the anti-inflammatory properties of imidazole derivatives highlighted their capability to inhibit key inflammatory mediators, providing a basis for their use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The nitro and sulfonyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

- 1-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-ethyl-5-nitro-1H-imidazole

- 1-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-4-nitro-1H-imidazole

Uniqueness: 1-((5-Chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Biological Activity

1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole, often referred to as compound A , is a synthetic compound that has garnered attention for its potential biological activities. Its structural formula is represented by the molecular formula and a molecular weight of approximately 345.76 g/mol. This article reviews the biological activity of compound A, focusing on its antimicrobial, anticancer, and antiparasitic properties based on diverse research findings.

- Molecular Formula:

- Molecular Weight: 345.76 g/mol

- CAS Number: 801224-99-7

Antimicrobial Activity

Recent studies have demonstrated that compound A exhibits significant antimicrobial properties. The evaluation of its activity against various pathogens has been conducted using methods such as minimum inhibitory concentration (MIC) and time-kill assays.

Table 1: Antimicrobial Activity of Compound A

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Time-Kill Assay Results |

|---|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 | Effective at 6 hours |

| Escherichia coli | 0.50 | 1.00 | Effective at 4 hours |

| Candida albicans | 0.75 | 1.50 | Effective at 8 hours |

The compound was particularly effective against Staphylococcus aureus, demonstrating a rapid bactericidal effect within six hours, which suggests its potential for treating infections caused by this pathogen .

Anticancer Activity

Compound A has also been investigated for its anticancer properties, particularly against various cancer cell lines. Research indicates that it exhibits cytotoxic effects, leading to cell apoptosis.

Table 2: Cytotoxicity of Compound A Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Hep-2 | 3.25 | Induction of apoptosis |

| P815 | 17.82 | Cell cycle arrest |

| MCF7 | 4.20 | Inhibition of proliferation |

The IC50 values indicate that compound A is most potent against the Hep-2 cell line, suggesting its potential as an anticancer agent . The mechanism involves both apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.

Antiparasitic Activity

In addition to its antimicrobial and anticancer activities, compound A has shown efficacy against certain protozoan parasites, including Trichomonas vaginalis. Studies have demonstrated that it retains significant antiprotozoal activity while exhibiting lower toxicity compared to traditional agents.

Case Study: Antiprotozoal Efficacy

In experimental models, compound A was found to effectively reduce the viability of Trichomonas vaginalis, with a notable reduction in parasite load observed in treated subjects compared to controls . This suggests that it could be a viable candidate for further development in antiparasitic therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.